N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked via a thioether bridge to a 4-methyl-4H-1,2,4-triazole moiety. The benzodioxin subunit is known for its metabolic stability and ability to engage in π-π interactions, while the triazole ring contributes to hydrogen bonding and metal coordination, enhancing target selectivity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-17-8-14-16-13(17)21-7-12(18)15-9-2-3-10-11(6-9)20-5-4-19-10/h2-3,6,8H,4-5,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNUZXOOZMDEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methyl-4H-1,2,4-triazol-3-thiol under specific conditions to form the desired compound. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: The compound may have applications in drug development, particularly as a precursor for pharmaceuticals.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triazole group, in particular, can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the triazole ring or benzodioxin moiety, leading to variations in molecular properties and bioactivity. Below is a detailed comparison based on available
Structural Modifications and Physicochemical Properties
*Calculated based on molecular formula.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 4-methyl substitution on the triazole ring balances lipophilicity and steric effects, making the target compound a candidate for further optimization. Analogs with polar groups (e.g., morpholinylmethyl) show promise for improving solubility , while pyridinyl substitutions may enhance target affinity .
- Synthetic Considerations : The use of SHELX software for crystallographic refinement () highlights the importance of structural elucidation in optimizing these analogs.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and neurodegenerative diseases. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : The reaction is conducted in an alkaline medium to maintain a pH between 9 and 10. The products are monitored using thin-layer chromatography (TLC).
- Final Derivative Formation : The compound is further reacted with various bromo-acetamides to yield the target sulfonamide derivatives.
The overall yield and purity of the synthesized compounds are confirmed through techniques such as proton nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) .
Anti-Diabetic Potential
Recent studies have evaluated the anti-diabetic properties of this compound through its inhibitory effects on the enzyme α-glucosidase:
- Inhibitory Activity : The compound exhibited weak to moderate inhibitory activity against α-glucosidase with IC50 values ranging from 81.12 μM to 86.31 μM. For comparison, acarbose (a standard anti-diabetic medication) has an IC50 of approximately 37.38 μM .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| N-(2,3-dihydrobenzodioxin derivative) | 81.12 - 86.31 | Moderate |
| Acarbose | 37.38 | Strong |
This suggests that while the compound shows potential as a therapeutic agent for type 2 diabetes mellitus (T2DM), further optimization may be necessary to enhance its efficacy.
Neuroprotective Properties
In addition to its anti-diabetic activity, compounds derived from the benzodioxin structure have been investigated for their neuroprotective effects. Studies indicate that similar derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease:
- AChE Inhibition : Compounds similar to N-(2,3-dihydrobenzodioxin) have shown promise in reducing AChE activity, which could lead to improved cognitive function in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have focused on the biological activity of benzodioxin derivatives:
- Study on α-glucosidase Inhibition : A series of synthesized compounds were tested for their ability to inhibit α-glucosidase. The results indicated a range of inhibitory activities that correlated with structural modifications made during synthesis .
- Neuroprotective Screening : Compounds were screened for neuroprotective activity against AChE inhibition in vitro. Results demonstrated that certain modifications enhance their ability to act as potential treatments for Alzheimer's disease .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
